molecular formula C18H21N3O B6199202 2-{1-[2-(3-methoxyphenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine CAS No. 2694733-77-0

2-{1-[2-(3-methoxyphenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Cat. No.: B6199202
CAS No.: 2694733-77-0
M. Wt: 295.4
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Description

2-{1-[2-(3-methoxyphenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole core linked to a methoxyphenyl group and an ethylamine chain, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(3-methoxyphenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzodiazole is treated with 3-methoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Ethylamine Chain: The final step involves the alkylation of the benzodiazole derivative with ethylamine under basic conditions, often using sodium hydride or potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a dihydrobenzodiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Halogenated or nitrated benzodiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, benzodiazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be explored for similar applications, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, compounds with benzodiazole cores are often investigated for their potential as therapeutic agents. This compound could be studied for its effects on neurological disorders, given the known activity of benzodiazoles on the central nervous system.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for various chemical modifications.

Mechanism of Action

The mechanism of action of 2-{1-[2-(3-methoxyphenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine would depend on its specific biological target. Generally, benzodiazoles exert their effects by interacting with receptors or enzymes in the body. For instance, they may bind to GABA receptors in the brain, enhancing inhibitory neurotransmission and producing sedative effects.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine: Similar structure but with a different position of the methoxy group.

    2-{1-[2-(3-chlorophenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine: Chlorine substituent instead of methoxy.

    2-{1-[2-(3-methylphenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine: Methyl group instead of methoxy.

Uniqueness

The presence of the methoxy group at the 3-position of the phenyl ring in 2-{1-[2-(3-methoxyphenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine may confer unique electronic and steric properties, potentially enhancing its biological activity compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2694733-77-0

Molecular Formula

C18H21N3O

Molecular Weight

295.4

Purity

95

Origin of Product

United States

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